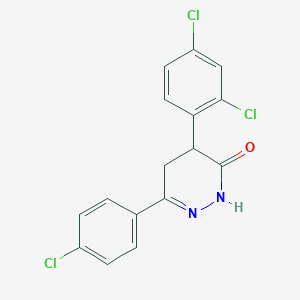
6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as 4,5-dichloro-6-(4-chlorophenyl)-3(2H)-pyridazinone, is a synthetic compound with a wide range of applications in scientific research. It is a yellow solid with a molecular weight of 300.3 g/mol and a melting point of 99-102°C. The compound is primarily used as a reagent in organic synthesis, but has also been found to have potential uses in scientific research and as a drug.
Applications De Recherche Scientifique
Anticonvulsant Activity
6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone demonstrates notable potential in anticonvulsant applications. A study conducted by Xu et al. (1991) synthesized and tested various substituted phenyl-3(2H) pyridazinones, finding that compounds with an electron-withdrawing substituent on the phenyl ring, including the 6-(2',4'-dichlorophenyl) variant, showed significant anticonvulsant activity. This indicates a promising avenue for the development of new anticonvulsant drugs (Xu, Wang, Chen, Liu, & Tao, 1991).
Base Oil Improvement
Pyridazinone derivatives, including 6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, have been explored for their potential in enhancing the quality of base oils. Nessim (2017) synthesized pyridazinone derivatives and tested them as antioxidants for local base oil, finding positive results. This suggests a role for these compounds in the petroleum industry, particularly in oil formulation and preservation (Nessim, 2017).
Platelet Aggregation Inhibition and Hypotensive Activity
Thyes et al. (1983) conducted a study on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, including the 6-(4-chlorophenyl) variant, demonstrating their efficacy in inhibiting platelet aggregation and inducing hypotensive effects in rats. This research opens possibilities for these compounds in cardiovascular therapies, particularly in the management of hypertension and prevention of thrombotic events (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).
Crystal Structure Analysis
The crystal structure of pyridazinone derivatives, such as the 6-(4-chlorophenyl) variant, has been studied to understand their molecular arrangement and potential applications. Daoui et al. (2021) analyzed the crystal structure of a related pyridazinone derivative, offering insights into its molecular interactions and stability. This research is crucial in drug design and development, particularly in optimizing the efficacy and stability of pharmaceutical compounds (Daoui, Çınar, Dege, Chelfi, El Kalai, Abudunia, Karrouchi, & Benchat, 2021).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-20-15)12-6-5-11(18)7-14(12)19/h1-7,13H,8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSUNJYZVOTEQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)
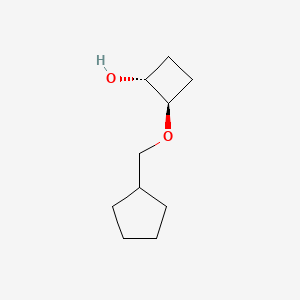

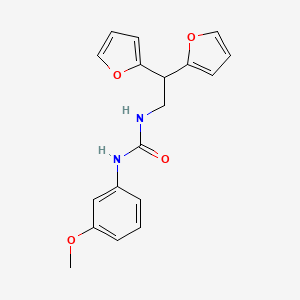
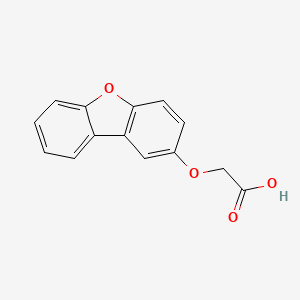
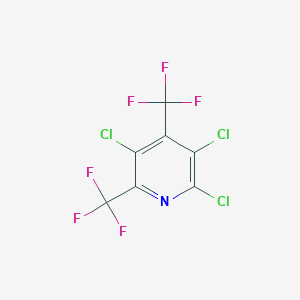
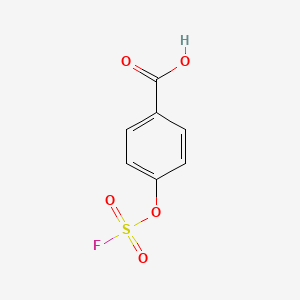
![Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B2359543.png)
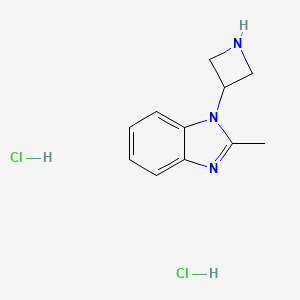
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)
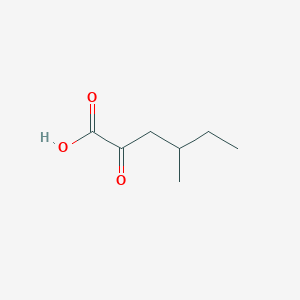

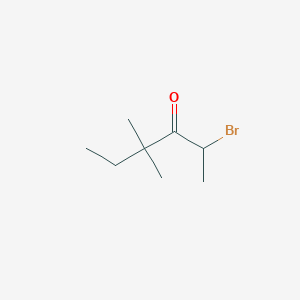
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)